molecular formula C24H32O7 B1231314 Etiproston CAS No. 59619-81-7

Etiproston

Cat. No.: B1231314
CAS No.: 59619-81-7
M. Wt: 432.5 g/mol
InChI Key: BPALXSWPHQNCAA-RLJNYRALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

Prostaglandins are known to regulate a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .

Result of Action

Etiproston is known to induce luteal regression , which is the process of the corpus luteum (a structure in the ovary) breaking down unless pregnancy occurs. This suggests that this compound may have applications in reproductive medicine, particularly in the regulation of the menstrual cycle.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28)/b6-1-,13-12+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPALXSWPHQNCAA-RLJNYRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024232
Record name (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59619-81-7
Record name Etiproston [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059619817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59619-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIPROSTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU22W0APY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etiproston
Reactant of Route 2
Etiproston
Reactant of Route 3
Etiproston
Reactant of Route 4
Etiproston
Reactant of Route 5
Etiproston
Reactant of Route 6
Etiproston
Customer
Q & A

Q1: What is Etiproston and how does it work?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. While its exact mechanism of action isn't fully detailed in the provided research, it's known that PGF2α analogs like this compound exert their effects by binding to prostaglandin F2α receptors []. This binding can lead to a variety of physiological effects, including luteal regression, which is the process of the corpus luteum breaking down [].

Q2: What are the applications of this compound in veterinary medicine?

A2: Research suggests that this compound can potentially be used for:

  • Inducing estrus in cows: Studies have shown that this compound can induce estrus in postpartum Sahiwal cows [, ].
  • Treating retained placenta in cows: this compound has been investigated as a potential treatment for retained placenta in cows, although the research did not show a significant benefit compared to other treatment strategies [].
  • Inducing parturition in sows: Some studies have explored the use of this compound for inducing parturition in pregnant sows [].

Q3: How is this compound metabolized and eliminated from the body?

A3: Studies in cows have shown that this compound is rapidly eliminated from the body, primarily through urine and feces [, ]. The primary metabolite identified was the tetranor acid derivative, often found in equilibrium with its lactone form [, ].

Q4: Are there any analytical methods available to detect this compound residues?

A4: Yes, an enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of this compound residues in cattle and swine tissues, as well as in cows' milk []. This method utilizes horseradish peroxidase (HRP) as a label enzyme and demonstrates high specificity for this compound, with no cross-reactivity observed with various endogenous prostaglandins [].

Q5: Has this compound been compared to other prostaglandin analogs?

A5: In a study focusing on canine luteal regression, this compound tromethamine was compared to cloprostenol, another PGF2α analog commonly used in veterinary medicine []. The study found that cloprostenol was more effective at inducing luteal regression in dogs compared to this compound tromethamine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.